molecular formula C14H19NO7 B13542745 2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid

Cat. No.: B13542745
M. Wt: 313.30 g/mol
InChI Key: DFJGZYVFDYGLQW-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxycarbonyl group on the furan ring. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid typically involves the protection of the amino group with a Boc group and the introduction of the methoxycarbonyl group on the furan ring. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(Tert-butoxy)carbonyl]amino}methylphenyl)propanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid is unique due to the presence of both the Boc protecting group and the methoxycarbonyl group on the furan ring. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

3-(5-methoxycarbonylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H19NO7/c1-14(2,3)22-13(19)15-9(11(16)17)7-8-5-6-10(21-8)12(18)20-4/h5-6,9H,7H2,1-4H3,(H,15,19)(H,16,17)

InChI Key

DFJGZYVFDYGLQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C(=O)OC)C(=O)O

Origin of Product

United States

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